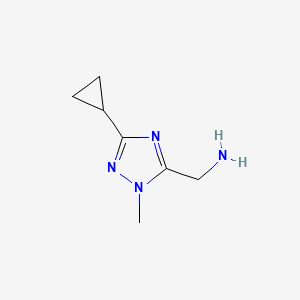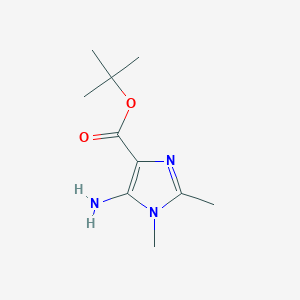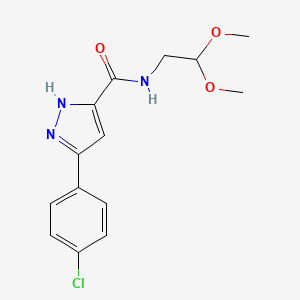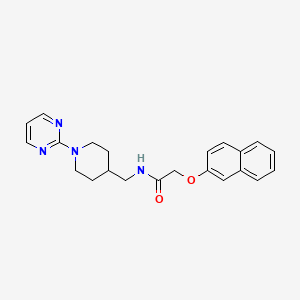![molecular formula C17H12N4O5S B2802109 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE CAS No. 313960-03-1](/img/structure/B2802109.png)
3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of nitro compounds It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by the introduction of the thiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of biological molecules. The thiazole ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
- This compound
- This compound
Uniqueness: The presence of multiple nitro groups and the thiazole ring makes this compound unique compared to other nitrobenzamide derivatives
Propiedades
IUPAC Name |
3-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c22-16(12-4-2-6-14(9-12)21(25)26)19-17-18-10-15(27-17)8-11-3-1-5-13(7-11)20(23)24/h1-7,9-10H,8H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHQOMDQNYXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)
![(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2802027.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2802030.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)


![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

